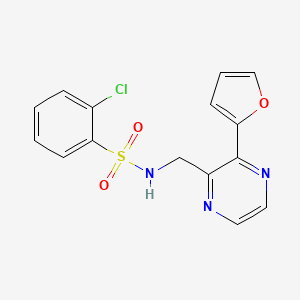

2-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Description

2-Chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a chlorinated benzene ring linked to a sulfonamide group. The N-substituent consists of a pyrazine ring fused with a furan-2-yl moiety via a methylene bridge. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Sulfonamides are historically significant for their antimicrobial activity, and modifications with heterocyclic substituents (e.g., pyrazine, furan) are explored to enhance bioactivity or solubility .

Properties

IUPAC Name |

2-chloro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S/c16-11-4-1-2-6-14(11)23(20,21)19-10-12-15(18-8-7-17-12)13-5-3-9-22-13/h1-9,19H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVHKWAGZXLVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step reactions. One common approach is to start with the preparation of the pyrazine and furan intermediates, followed by their coupling with a benzenesulfonamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution of the chloro group can result in various substituted benzenesulfonamide derivatives.

Scientific Research Applications

2-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Materials Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations:

Heterocyclic Diversity: The target compound features a pyrazine-furan hybrid, whereas others incorporate pyrazolo-pyrimidine (), azetidinone (), or simple methoxybenzoyl () groups. These variations influence electronic properties; for example, the nitro-furan in introduces strong electron-withdrawing effects, while the methoxy group in is electron-donating.

Synthetic Routes :

- The target compound likely involves coupling reactions similar to , which uses α-chloroacetyl chloride and triethylamine in 1,4-dioxane.

- In contrast, employs palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), yielding a complex heterocyclic system but with low efficiency (28% yield).

Physicochemical Properties: The fluorophenyl-chromenone substituent in contributes to a higher molecular weight (589.1 vs. ~363.8 for the target) and elevated melting point (175–178°C). The nitro-furan in may reduce solubility compared to the target’s non-nitrated furan.

Computational and Analytical Studies

- Solvent Effects : Polarizable continuum model (PCM) methods () could predict the solubility of the target compound, particularly in anisotropic solvents.

- Crystallography : Tools like WinGX () may resolve the stereochemistry of the furan-pyrazine linkage, which is critical for structure-activity relationships.

Biological Activity

The compound 2-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a chlorine atom , a furan ring , and a pyrazine moiety , which are critical for its biological interactions.

Mechanisms of Biological Activity

Sulfonamide derivatives exhibit their biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of enzymes such as carbonic anhydrase, which plays a crucial role in maintaining acid-base balance and fluid secretion in tissues. This inhibition can be leveraged in treating conditions like glaucoma and certain types of edema.

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties by inhibiting bacterial folic acid synthesis, which is essential for nucleic acid production.

- Anticancer Potential : Recent studies have indicated that certain sulfonamide derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various sulfonamide derivatives found that this compound demonstrated significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) was established through broth dilution methods, revealing effective concentrations comparable to standard antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 8 |

| This compound | S. aureus | 16 |

Anticancer Activity

In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) showed that the compound induced cell cycle arrest and apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (lung cancer) | 25 | Apoptosis via caspase activation |

| HeLa (cervical cancer) | 30 | Cell cycle arrest |

Case Studies

-

Cardiovascular Effects : A study investigated the effects of various benzenesulfonamides on perfusion pressure using isolated rat hearts. The results indicated that certain derivatives could significantly lower perfusion pressure, suggesting potential applications in managing hypertension.

- Experimental Design :

- Control group: Krebs-Henseleit solution only.

- Treatment group: 0.001 nM of various sulfonamides including the target compound.

- Results showed a statistically significant reduction in perfusion pressure compared to controls.

Group Compound Dose (nM) Perfusion Pressure Change (%) Control - - 0 Treatment 2-chloro-N... 0.001 -15 - Experimental Design :

Q & A

Q. What methodologies assess the compound’s stability under physiological conditions?

- Answer :

- Forced Degradation : Expose to acidic/basic buffers, H₂O₂, or UV light to identify degradation products via LC-MS.

- Microsomal Assays : Incubate with liver microsomes to study metabolic pathways (CYP450 involvement).

- Long-term Stability : Store at 4°C, 25°C, and 40°C with periodic HPLC analysis to determine shelf-life .

Q. How can discrepancies between in vitro and in vivo efficacy be investigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.